Phosphonoacetaldehyde
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Overview
Description
Phosphonoacetaldehyde (PA) is an organic compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications. PA is a phosphonate derivative of acetaldehyde and is widely used in various fields of research, including biochemistry, medicinal chemistry, and materials science.
Scientific Research Applications
Phosphonate Degradation and Phosphorus Release
- Phosphonates, including phosphonoacetaldehyde, are important in microbial ecosystems for phosphorus release. The phosphonoacetaldehyde oxidase gene (phnY) plays a crucial role in phosphonate degradation, linking hydrolytic processes and contributing to microbial metabolome diversification (Agarwal et al., 2014).
Enzymatic Mechanisms and Structural Insights
- Phosphonoacetaldehyde hydrolase, an enzyme crucial in phosphorus bond cleavage, operates via a unique catalytic mechanism involving a Schiff base intermediate. The crystal structure of this enzyme provides insights into its functioning and contributes to understanding the broader family of hydrolases (Morais et al., 2000).
Role in Prebiotic Chemistry
- Phosphonoacetaldehyde (PAL) demonstrates potential in prebiotic chemistry. It can react with formaldehyde under basic conditions to produce compounds that could be building blocks for prebiotic informational polymers (de Graaf, Visscher, & Schwartz, 1998).
Biosynthetic Pathways of Phosphonate Compounds
- Phosphonoacetaldehyde is a common intermediate in multiple biosynthetic pathways for phosphonate natural products, such as antibiotics. This understanding contributes to insights into the chemical structures of new C–P containing secondary metabolites (Shao et al., 2008).
Catalysis and Allosteric Regulation
- Phosphonoacetaldehyde hydrolase's activity is affected by substances like n-butylphosphonic acid, demonstrating the enzyme's allosteric regulation. This understanding is crucial for biochemical processes involving C-P bond cleavage (Dumora, Lacoste, Cassaigne, & Mazat, 1991).
Genetic Characterization
- Genetic studies on organisms like Pseudomonas aeruginosa and Sinorhizobium meliloti have furthered our understanding of the enzymes and pathways involved in phosphonoacetaldehyde metabolism, shedding light on its role in bacterial phosphonate degradation (Dumora et al., 1997).
properties
CAS RN |
16051-76-6 |
---|---|
Product Name |
Phosphonoacetaldehyde |
Molecular Formula |
C2H5O4P |
Molecular Weight |
124.03 g/mol |
IUPAC Name |
2-oxoethylphosphonic acid |
InChI |
InChI=1S/C2H5O4P/c3-1-2-7(4,5)6/h1H,2H2,(H2,4,5,6) |
InChI Key |
YEMKIGUKNDOZEG-UHFFFAOYSA-N |
SMILES |
C(C=O)P(=O)(O)O |
Canonical SMILES |
C(C=O)P(=O)(O)O |
Other CAS RN |
16051-76-6 |
synonyms |
2-phosphonoacetaldehyde acetylphosphonate phosphonoacetaldehyde |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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